molecular formula C12H13N3OS B8476990 N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-sulfanylbenzamide CAS No. 919103-50-7

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-sulfanylbenzamide

Cat. No. B8476990
CAS RN: 919103-50-7
M. Wt: 247.32 g/mol
InChI Key: NXDOULMYRZPIFU-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-sulfanylbenzamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
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properties

CAS RN

919103-50-7

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-sulfanylbenzamide

InChI

InChI=1S/C12H13N3OS/c1-8-7-11(15(2)14-8)13-12(16)9-5-3-4-6-10(9)17/h3-7,17H,1-2H3,(H,13,16)

InChI Key

NXDOULMYRZPIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The thiobenzoic acid S-[2-(2,5-dimethyl-2H-pyrazol-3-ylcarbamoyl)-phenyl]ester (as prepared in step 2 above; 0.966 g, 2.75 mmol) was dissolved in THF (50 mL) and MeOH (100 mL). Under N2(g), a 0.2M solution of NaOH (80 mL) was added and the mixture was stirred for 1.5 h at rt. A saturated solution of NaHCO3(aq) (100 mL) was added and the aqueous layer was extracted with CHCl3 (3×100 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated in vacuo. The crude mixture was then purified over silica (5% MeOH/CHCl3) to give the title compound in 67% yield (0.455 g, 1.84 mmol).
Name
thiobenzoic acid S-[2-(2,5-dimethyl-2H-pyrazol-3-ylcarbamoyl)-phenyl]ester
Quantity
0.966 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
67%

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